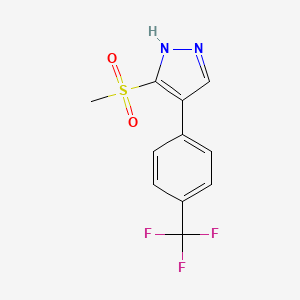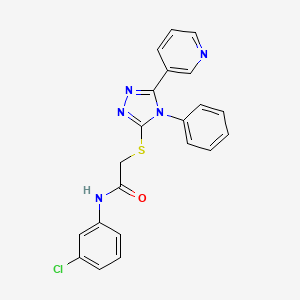![molecular formula C19H20BrN3O3 B11782400 tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)
tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate: is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyrrolo[2,3-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced using reagents like sodium methoxide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki coupling with a boronic acid would yield a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Biological Probes: Used as a probe to study biological pathways and interactions due to its unique structural features.
Drug Development: Investigated for its potential as a lead compound in drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison: While these compounds share structural similarities, tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate is unique due to the presence of the methoxy group and the specific positioning of the bromine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H20BrN3O3 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24) |
Clave InChI |
UFAXEYDWSBDYBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC3=C(NC=C3Br)N=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)


![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)

![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)



![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)



